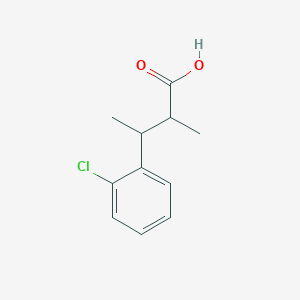

3-(2-Chlorophenyl)-2-methylbutanoic acid

Description

3-(2-Chlorophenyl)-2-methylbutanoic acid is a branched-chain carboxylic acid featuring a chlorinated aromatic ring at the third carbon and a methyl group at the second carbon of the butanoic acid backbone. These compounds are of interest in medicinal chemistry and materials science due to their bioactivity and physicochemical characteristics .

Properties

IUPAC Name |

3-(2-chlorophenyl)-2-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-7(8(2)11(13)14)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGSXFUVZRRGLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Cl)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1515654-42-8 | |

| Record name | 3-(2-chlorophenyl)-2-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-2-methylbutanoic acid typically involves the reaction of 2-chlorobenzyl chloride with isobutyric acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride ion is replaced by the isobutyric acid moiety. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-2-methylbutanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives, depending on the reagent used.

Scientific Research Applications

3-(2-Chlorophenyl)-2-methylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

The table below compares 3-(2-chlorophenyl)-2-methylbutanoic acid with positional isomers and related compounds:

Key Observations :

- Substituent Position: The chlorophenyl group’s position (2-, 3-, or 4-) significantly influences electronic and steric properties. For example, 2-(4-chlorophenyl)-3-methylbutanoic acid exhibits linearity, whereas the 2-chloro isomer’s ortho-substitution may hinder rotational freedom .

- Functional Groups: Hydroxyl or methyl substitutions alter reactivity and solubility. The hydroxylated analog (2-(3-chlorophenyl)-2-hydroxybutanoic acid) shows higher polarity, impacting bioavailability .

Odor and Physicochemical Properties

Branched-chain acids like 2-methylbutanoic acid and 3-methylbutanoic acid are known for their odor profiles:

- 3-Methylbutanoic Acid: Exhibits a cheesy, rancid odor (detection threshold ~0.03 ppm) .

- 2-Methylbutanoic Acid: Enantiomers differ; (S)-form has a fruity aroma, while (R)-form is sweaty/cheesy .

Inference for this compound: The chlorophenyl group likely reduces volatility compared to non-aromatic analogs, diminishing odor impact. However, steric effects from the methyl branch may enhance lipid solubility, favoring membrane permeability .

Biological Activity

3-(2-Chlorophenyl)-2-methylbutanoic acid, with the chemical formula C10H11ClO2, is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and research findings, supported by data tables and case studies.

The synthesis of this compound typically involves the reaction of 2-chlorobenzyl chloride with isobutyric acid in the presence of a base like sodium hydroxide. This nucleophilic substitution reaction is carried out under reflux conditions to ensure complete conversion of reactants.

Key Reactions

- Oxidation : Can yield ketones or carboxylic acids.

- Reduction : Converts the compound into alcohols or alkanes.

- Substitution : The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly antimicrobial and anti-inflammatory properties. Below are detailed findings from studies investigating its biological effects.

Antimicrobial Activity

In vitro studies have demonstrated that this compound possesses significant antimicrobial properties against a variety of pathogens. For instance, it has shown effectiveness against Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.

| Pathogen | Inhibition Zone (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 200 | 90 |

| IL-6 | 150 | 70 |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to reduced inflammation and microbial growth.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound exhibited a dose-dependent inhibition of bacterial growth, supporting its potential use as an antimicrobial agent in clinical settings.

- Anti-inflammatory Effects in Animal Models : In an animal model of arthritis, administration of the compound resulted in decreased swelling and pain, correlating with a reduction in inflammatory markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.